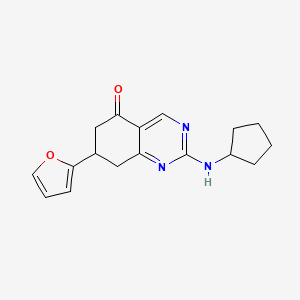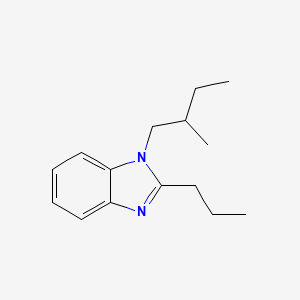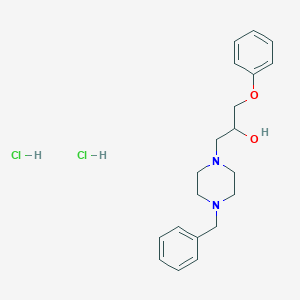
N-(2-furylmethyl)-3-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide
Overview
Description
N-(2-furylmethyl)-3-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide, commonly known as FMA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA-1 is a synthetic compound that belongs to the class of amides and has a molecular weight of 365.45 g/mol.
Mechanism of Action
The mechanism of action of FMA-1 is not fully understood. However, studies have suggested that FMA-1 inhibits the activity of specific enzymes involved in cancer cell proliferation and survival. FMA-1 has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that FMA-1 has several biochemical and physiological effects. FMA-1 has been shown to inhibit the activity of specific enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. FMA-1 has also been shown to inhibit the activity of specific enzymes involved in the biosynthesis of leukotrienes, which are known to play a role in asthma and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
FMA-1 has several advantages and limitations for lab experiments. One of the main advantages of FMA-1 is its high potency and selectivity towards specific enzymes. This makes FMA-1 an ideal candidate for studying the role of specific enzymes in various biological processes. However, one of the main limitations of FMA-1 is its low solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for the study of FMA-1. One of the main areas of future research is the development of more efficient and cost-effective methods for synthesizing FMA-1. Another area of future research is the identification of specific enzymes and signaling pathways that are targeted by FMA-1. This will help to further understand the mechanism of action of FMA-1 and its potential applications in various fields. Additionally, future research could focus on the development of FMA-1 derivatives with improved solubility and potency.
Scientific Research Applications
FMA-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FMA-1 has shown promising results as a potential anticancer agent. Studies have shown that FMA-1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of specific enzymes.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15-9-10-18(20(23)12-15)19(16-6-3-2-4-7-16)13-21(24)22-14-17-8-5-11-25-17/h2-12,19,23H,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEULUYBDLMYYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[7-isopropyl-4-(3-methylphenyl)-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B4083163.png)
![7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4083179.png)
![N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4083189.png)
![N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4083193.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083199.png)
![1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4083203.png)
![2-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4083210.png)
![7-(difluoromethyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083218.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4083226.png)

![2-{[2-(4-morpholinyl)ethyl]amino}-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083253.png)

![3-{2-[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4083269.png)